4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl piperazine. Piperazine derivatives have been studied for their potential pharmacological properties . For instance, a related compound, “1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea” (BPPU), has been evaluated for its anticonvulsant and antidepressant activity .
Wissenschaftliche Forschungsanwendungen
- The benzodioxole moiety in this compound has been associated with antitumor properties. Researchers have explored its potential as a chemotherapeutic agent against cancer cells .
- The presence of benzodioxole rings contributes to the compound’s antimicrobial activity. It has shown inhibitory effects against bacteria, fungi, and other pathogens .
- COX-2 (cyclooxygenase-2) is an enzyme associated with inflammation and pain. Compounds containing benzodioxole subunits have been studied as COX-2 inhibitors .
- The compound’s anti-JH (anti-juvenile hormone) properties have attracted interest. JH is involved in insect development and metamorphosis .
- A derivative of this compound, known as BDMMBSH, has been used for detecting the carcinogenic heavy metal ion lead (Pb^2+) .
Antitumor Activity
Antimicrobial Properties
COX-2 Inhibition
Anti-JH Activity
Detection of Heavy Metal Ions
Antiepileptic Potential
Wirkmechanismus
Target of Action
Related compounds have been found to influence gaba-ergic neurotransmission in the brain .
Mode of Action
It is suggested that similar compounds might influence gaba-ergic neurotransmission in the brain . This could involve the compound binding to GABA receptors, thereby modulating the activity of these receptors and influencing the overall neurotransmission process.
Biochemical Pathways
Given its potential influence on gaba-ergic neurotransmission , it may impact pathways related to the synthesis, release, and reuptake of GABA, a key inhibitory neurotransmitter in the central nervous system.
Pharmacokinetics
It is known that similar compounds have high gi absorption, are bbb permeant, and are substrates for p-gp . These properties suggest that the compound may have good bioavailability.
Result of Action
Based on its potential influence on gaba-ergic neurotransmission , it may lead to changes in neuronal excitability and synaptic transmission, potentially impacting processes such as mood regulation, sleep, and seizure activity.
Eigenschaften
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-chlorochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c23-17-2-4-19-18(11-17)16(10-22(26)29-19)13-25-7-5-24(6-8-25)12-15-1-3-20-21(9-15)28-14-27-20/h1-4,9-11H,5-8,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCMQAJJCWODLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=O)OC5=C4C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.